Cas no 82031-32-1 (7-bromo-1H-quinoxalin-2-one)

7-bromo-1H-quinoxalin-2-one structure
7-bromo-1H-quinoxalin-2-one structure
Nome del prodotto:7-bromo-1H-quinoxalin-2-one
Numero CAS:82031-32-1
MF:C8H5BrN2O
MW:225.042100667953
MDL:MFCD01465145
CID:60399
PubChem ID:4913264

7-bromo-1H-quinoxalin-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Bromo-1H-quinoxalin-2-one
    • 7-Bromoquinoxalin-2(1H)-one
    • 2(1H)-Quinoxalinone, 7-bromo-
    • 7-Brom-1H-chinoxalin-2-on
    • 7-bromo-2(1H)-quinoxalinone
    • 7-bromoquinoxalin-2-ol
    • 7-bromoquinoxalin-2-one
    • 2-Quinoxalinol,7-bromo- (7CI)
    • 7-BROMO-1,2-DIHYDROQUINOXALIN-2-ONE
    • 7-bromohydroquinoxalin-2-one
    • 2(1H)-Quinoxalinone,7-bromo-
    • PubChem20306
    • 7-bromanyl-1H-quinoxalin-2-one
    • EBD3430
    • PXVQWJPOMIRXQL-UHFFFAOYSA-N
    • STK785972
    • SBB014181
    • AB091
    • 2-Quinoxalinol, 7-bromo- (7CI)
    • 7-Bromo-2(1H)-quinoxalinone (ACI)
    • AM9944
    • AB09151
    • 82031-32-1
    • AKOS005620916
    • DTXSID20406762
    • FS-2856
    • 7-Bromo-2(1H)-quinoxalinone; 7-Bromo-1H-quinoxalin-2-one; 7-Bromoquinoxalin-2(1H)-one
    • AC-9418
    • J-519179
    • CS-W008865
    • A840236
    • J-518331
    • SY112246
    • EN300-319535
    • MFCD01465145
    • FT-0647279
    • SCHEMBL622295
    • AF-956/11915002
    • DB-029349
    • AE-842/31981012
    • 7-bromo-1H-quinoxalin-2-one
    • MDL: MFCD01465145
    • Inchi: 1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
    • Chiave InChI: PXVQWJPOMIRXQL-UHFFFAOYSA-N
    • Sorrisi: O=C1NC2C(=CC=C(C=2)Br)N=C1

Proprietà calcolate

  • Massa esatta: 223.95900
  • Massa monoisotopica: 223.959
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 41.5

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.82
  • Indice di rifrazione: 1.72
  • PSA: 45.75000
  • LogP: 1.68560

7-bromo-1H-quinoxalin-2-one Informazioni sulla sicurezza

7-bromo-1H-quinoxalin-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A284838-1g
7-Bromoquinoxalin-2(1H)-one
82031-32-1 95%
1g
$17.0 2025-02-24
Ambeed
A284838-10g
7-Bromoquinoxalin-2(1H)-one
82031-32-1 95%
10g
$69.0 2025-02-24
eNovation Chemicals LLC
D402013-25g
7-Bromo-2(1H)-quinoxalinone
82031-32-1 97%
25g
$800 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062914-1g
7-Bromoquinoxalin-2(1H)-one
82031-32-1 97%
1g
¥117.00 2024-07-28
Chemenu
CM141964-5g
7-Bromo-1H-quinoxalin-2-one
82031-32-1 95%
5g
$358 2021-08-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-09727-25g
7-BROMOQUINOXALIN-2(1H)-ONE
82031-32-1 97%
25g
$821 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YP093-1g
7-bromo-1H-quinoxalin-2-one
82031-32-1 95%
1g
715.0CNY 2021-08-04
Ambeed
A284838-5g
7-Bromoquinoxalin-2(1H)-one
82031-32-1 95%
5g
$40.0 2025-02-24
abcr
AB306665-10 g
7-Bromoquinoxalin-2(1H)-one, 95%; .
82031-32-1 95%
10 g
€292.00 2023-07-19
eNovation Chemicals LLC
Y1046555-10g
7-bromoquinoxalin-2(1H)-one
82031-32-1 98%
10g
$95 2024-06-07

7-bromo-1H-quinoxalin-2-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Product class 15: quinoxalines
Gobec, S.; et al, Science of Synthesis, 2004, 16, 845-911

Synthetic Routes 2

Condizioni di reazione
Riferimento
Product class 15: quinoxalines
Gobec, S.; et al, Science of Synthesis, 2004, 16, 845-911

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Ethanol ;  overnight, 25 °C
Riferimento
Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation
Zhao, Wenyan; et al, Journal of Organic Chemistry, 2023, 88(9), 6218-6226

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Ethanol ;  1 h, reflux
Riferimento
Visible-Light-Driven Multicomponent Radical Cascade Versatile Alkylation of Quinoxalinones Enabled by Electron Donor Acceptor Complex in Water
Sun, Bin; et al, Advanced Synthesis & Catalysis, 2023, 365(7), 1020-1026

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  225 min, -6 °C
Riferimento
7-bromoquinoxalin-2(1H)-one
Anonymous, IP.com Journal, 2021, 21, 1-2

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Ethanol ;  1 h, reflux; overnight, rt
Riferimento
Visible-light-induced Catalyzed Dehydrogenative Coupling of Quinoxalin-2(1H)-ones with Azoles Using Carbon Nitride
Xie, Shihua; et al, Asian Journal of Organic Chemistry, 2022, 11(7),

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Ethanol ;  1 h, 85 °C; 16 h, rt
Riferimento
Electro-oxidation induced O-S cross-coupling of quinoxalinones with sodium sulfinates for synthesizing 2-sulfonyloxylated quinoxalines
Shi, Shi-Hui; et al, Chemical Communications (Cambridge, 2022, 58(88), 12357-12360

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Ethanol ;  2 h, reflux; 1 h, rt
Riferimento
Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles
Qin, Hui ; et al, Journal of Organic Chemistry, 2024, 89(1), 740-747

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Ethanol ;  4 h, reflux
Riferimento
Highly efficient synthesis of C3-heteroaryl 3-fluorooxindoles via a one-pot stepwise Ce(III)/photoassisted cross-dehydrogenative coupling/fluorooxidation process
Zhang, Letian; et al, Organic Chemistry Frontiers, 2023, 10(3), 668-674

7-bromo-1H-quinoxalin-2-one Raw materials

7-bromo-1H-quinoxalin-2-one Preparation Products

7-bromo-1H-quinoxalin-2-one Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82031-32-1)7-bromo-1H-quinoxalin-2-one
A840236
Purezza:99%
Quantità:25g
Prezzo ($):216.0